molecular formula C13H19N5O2 B2521666 N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide CAS No. 2361657-41-0

N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide

Cat. No. B2521666
M. Wt: 277.328
InChI Key: BZVRBVBJXZEYPD-UHFFFAOYSA-N
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Description

N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide, also known as MPPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. MPPT is a triazole-based compound that has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism Of Action

The exact mechanism of action of N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide is not yet fully understood. However, it has been suggested that N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that are involved in the inflammatory response.

Biochemical And Physiological Effects

N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide has been found to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant effects. N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide has also been found to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide in lab experiments is its potent biological activity, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility.

Future Directions

There are several future directions for the research and development of N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide. One of the significant areas of research is the elucidation of its exact mechanism of action. Further research is also needed to determine the potential applications of N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide in the treatment of various diseases, including pain, inflammation, and oxidative stress-related disorders. Additionally, further studies are needed to evaluate the safety and toxicity of N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide in animal models and humans. Overall, N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide has significant potential in the development of new drugs, and further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide involves the reaction of 1-prop-2-enoylpiperidin-3-amine with N-methylisatoic anhydride in the presence of triethylamine and catalytic amounts of 1,4-diazabicyclo[2.2.2]octane. The resulting product is then treated with triethylorthoformate and hydrochloric acid to yield N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide.

Scientific Research Applications

N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide has been found to exhibit various biological activities, which make it a potential candidate for the development of new drugs. One of the significant applications of N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide is in the treatment of pain and inflammation. N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide has been found to exhibit potent analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new painkillers.

properties

IUPAC Name

N-methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-3-12(19)17-6-4-5-10(7-17)8-18-9-11(15-16-18)13(20)14-2/h3,9-10H,1,4-8H2,2H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVRBVBJXZEYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=N1)CC2CCCN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide

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